1-(methylsulfonyl)-L-Proline
Description
Properties
IUPAC Name |
(2S)-1-methylsulfonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S/c1-12(10,11)7-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVCJOXRWBEJDW-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1CCC[C@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
360045-22-3 | |
| Record name | (2S)-1-methanesulfonylpyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylsulfonyl)-L-Proline typically involves the introduction of a methylsulfonyl group to the L-Proline molecule. One common method is the reaction of L-Proline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Methylsulfonyl)-L-Proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiol compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides. Substitution reactions can result in a variety of functionalized proline derivatives.
Scientific Research Applications
1-(Methylsulfonyl)-L-Proline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes and as a probe for investigating protein structure and function.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Methylsulfonyl)-L-Proline involves its interaction with molecular targets and pathways within biological systems. The methylsulfonyl group can influence the compound’s binding affinity and specificity for certain proteins or enzymes. This interaction can modulate biochemical pathways, leading to various biological effects. Detailed studies are required to elucidate the precise molecular mechanisms and targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Proline derivatives are widely studied for their roles in asymmetric catalysis, drug design, and biochemistry. Below is a comparative analysis of 1-(methylsulfonyl)-L-proline with structurally related compounds:
Table 1: Comparison of this compound and Analogous Proline Derivatives
Note: Molecular weights marked with () are calculated values due to incomplete data in evidence.*
Structural and Functional Differences
- Electron Effects : The methylsulfonyl group in this compound is strongly electron-withdrawing, increasing acidity at the α-carbon compared to N-methyl-L-proline (-CH₃, electron-donating) .
- Polarity : Sulfonyl and phosphonate derivatives exhibit higher polarity than alkyl-substituted prolines, influencing solubility and catalytic efficiency in organic reactions .
- Biological Activity : While S-methylcaptopril retains ACE inhibitory activity due to its thioether moiety , this compound’s bioactivity remains underexplored.
Biological Activity
1-(Methylsulfonyl)-L-Proline, also known as N-Mesyl Proline, is a synthetic derivative of the amino acid L-proline. This compound has garnered attention in various fields of research due to its unique biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant studies, supported by data tables and case studies.
Chemical Structure and Properties
This compound possesses a methylsulfonyl group attached to the proline backbone. Its chemical formula is C₆H₁₃NO₄S, with a molecular weight of approximately 189.24 g/mol. The presence of the methylsulfonyl group enhances its solubility and reactivity compared to L-proline.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar to other proline derivatives, it may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Cell Signaling Modulation : It could influence signaling pathways related to cell proliferation and apoptosis.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
1. Enzyme Inhibition
Research indicates that derivatives of proline can inhibit metalloproteinases, which are crucial in tissue remodeling and cancer metastasis. For instance, studies have shown that modifications at the proline structure can enhance selectivity towards specific metalloproteinases such as MMP-2 and MMP-13 .
2. Antimicrobial Effects
This compound has been evaluated for its antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .
3. Influence on Cell Behavior
Proline derivatives are known to modulate cell behavior significantly. They can induce proliferation in certain cell types while also playing a role in apoptosis regulation. This duality makes them interesting candidates for cancer therapy .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Enzyme Inhibition : A study published in MDPI highlighted the potential of proline derivatives as inhibitors for metallo-β-lactamases (MBLs), which are critical in antibiotic resistance. The findings indicated that structural modifications could enhance inhibitory potency against specific MBL types .
- Antimicrobial Activity Assessment : Another research conducted on various proline derivatives showed that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent .
Table 1: Comparison of Biological Activities of Proline Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
